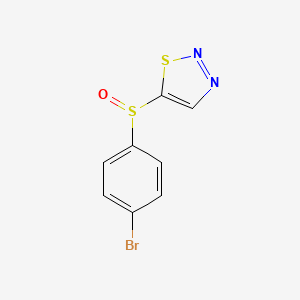

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide” is a chemical compound with the molecular formula C8H5BrN2OS2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CC=C(C=C1)SC2=CN=NS2 . This indicates that the compound contains a bromophenyl group attached to a 1,2,3-thiadiazol-5-yl sulfoxide group . Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 289.17 . The compound’s InChI key isUFTVWJQPYZVLHR-UHFFFAOYSA-N .

Scientific Research Applications

Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, which included structures similar to 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide. This compound showed promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. It exhibited high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Catalysts

Khazaei, Abbasi, and Moosavi-Zare (2014) introduced a novel N-bromo sulfonamide reagent, closely related to this compound, used as an efficient catalyst in the synthesis of certain heterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals and materials science (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Molecular Conformation Studies

Erturk, Gumus, Dikmen, and Alver (2016) researched sulfonamide derivatives, including structures resembling this compound, to investigate their molecular conformation and tautomeric forms. This research is significant in understanding the pharmaceutical and biological activities of such molecules (Erturk, Gumus, Dikmen, & Alver, 2016).

Antimicrobial Agents

Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, akin to this compound. These compounds, evaluated for their antibacterial and antifungal activities, showed promising results, indicating potential applications as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Corrosion Inhibition

Lebrini, Lagrenée, Traisnel, Gengembre, Vezin, and Bentiss (2007) examined the inhibitive action of thiadiazole derivatives, which are structurally similar to this compound, against the corrosion of mild steel. This study indicates the potential use of such compounds in enhancing corrosion resistance in various industrial applications (Lebrini et al., 2007).

Safety and Hazards

The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Skin Sensitizer (category 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .

Properties

IUPAC Name |

5-(4-bromophenyl)sulfinylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS2/c9-6-1-3-7(4-2-6)14(12)8-5-10-11-13-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRZYBDERYXVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C2=CN=NS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2659558.png)

![2-(2-Ethoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2659561.png)

![N-[(2-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2659565.png)

![Ethyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2659566.png)

![methyl 5-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2659568.png)

![3-(3,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2659574.png)

![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2659577.png)

![5-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)methyl)-4-methylthiazole](/img/structure/B2659580.png)